4,5-Diméthylthiazole

Vue d'ensemble

Description

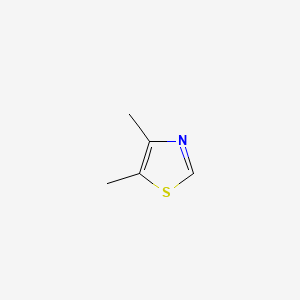

4,5-Dimethylthiazole is an organic compound with the molecular formula C5H7NS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive roasted, nutty, and meaty odor, making it a valuable component in flavor and fragrance industries .

Applications De Recherche Scientifique

4,5-Dimethylthiazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is investigated for its potential antioxidant and anti-inflammatory properties.

Industry: Widely used in the flavor and fragrance industry due to its distinctive odor.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,5-Dimethylthiazole can be synthesized through various methods. One common approach involves the reaction of acetamide with phosphorus pentasulfide, followed by condensation with chloroacetone . Another method includes the base-induced cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates .

Industrial Production Methods

Industrial production of 4,5-Dimethylthiazole often involves the radical bromination of the compound using N-bromosuccinimide in the presence of 2,2′-azobisisobutyronitrile. This process yields mono-, tri-, and tetrabromo derivatives, which can be further processed to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

4,5-Dimethylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into thiazolidines.

Substitution: It readily participates in substitution reactions, particularly halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution is commonly used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride are employed.

Substitution: N-bromosuccinimide is used for bromination reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidines.

Substitution: Brominated derivatives such as 4-(bromomethyl)-5-(dibromomethyl)thiazole.

Mécanisme D'action

The mechanism of action of 4,5-Dimethylthiazole varies depending on its application. In the MTT assay, it is converted by mitochondrial enzymes into a purple formazan product, which is then quantified to assess cell viability . In biological systems, it may interact with various molecular targets and pathways, including those involved in oxidative stress and inflammation .

Comparaison Avec Des Composés Similaires

4,5-Dimethylthiazole can be compared with other thiazole derivatives such as:

2-Methylthiazole: Similar in structure but differs in the position of the methyl group.

4-Methylthiazole: Another derivative with a single methyl group at the 4-position.

2,4,5-Trimethylthiazole: Contains additional methyl groups, leading to different chemical properties.

4,5-Dimethylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties, making it valuable in various applications.

Activité Biologique

4,5-Dimethylthiazole (DMT) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with DMT, including its synthesis, mechanisms of action, and potential applications in various fields such as cancer treatment and microbial detection.

4,5-Dimethylthiazole is characterized by its thiazole ring structure, which contributes to its reactivity and biological properties. The synthesis of DMT typically involves the reaction of appropriate precursors under controlled conditions. Recent studies have focused on developing novel derivatives of DMT to enhance its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of 4,5-dimethylthiazole exhibit significant anticancer properties. For instance, a study synthesized novel 4,5-dimethylthiazole-hydrazone derivatives and evaluated their efficacy against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results indicated that certain derivatives displayed potent anticancer activity with IC50 values in the low micromolar range, suggesting their potential as lead compounds for cancer therapy .

Table 1: Anticancer Activity of 4,5-Dimethylthiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2b (Pyridin-2-yl) | C6 | 12.5 | Induction of apoptosis |

| 2f (1-naphthyl) | A549 | 15.3 | Inhibition of cell proliferation |

Antimicrobial Activity

DMT has also been investigated for its antimicrobial properties. A study highlighted the use of a color indicator based on MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for detecting bacterial contamination. The sensitivity limit was established at CFU/mL, demonstrating the compound's utility in microbial detection systems .

Table 2: Antimicrobial Activity of MTT-Based Systems

| Bacterial Density (CFU/mL) | Color Change Observed |

|---|---|

| Faint purple | |

| Visible purple | |

| Intense purple |

The mechanisms through which DMT exerts its biological effects are multifaceted:

- Cell Viability Assays : The MTT assay is widely used to assess cell viability and cytotoxicity. It operates on the principle that viable cells reduce MTT to formazan crystals, which can be quantitatively measured .

- Apoptosis Induction : Certain derivatives of DMT have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

- Inhibition of Kinases : DMT derivatives have been identified as potential inhibitors of specific kinases involved in tumor growth and progression, such as EGFR (epidermal growth factor receptor), which is often overexpressed in various cancers .

Case Studies

- Cancer Treatment : A case study involving the administration of a DMT derivative to A549 cells revealed a significant reduction in cell viability compared to control groups. The study emphasized the importance of structure-activity relationships in optimizing anticancer efficacy .

- Microbial Detection : Another study utilized DMT-based colorimetric assays to successfully detect bacterial contamination in food samples, demonstrating its practical applications in food safety .

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-4-5(2)7-3-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSONZCNXUSTKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189348 | |

| Record name | 4,5-Dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Clear colourless liquid; roasted, nutty, meaty, boiled poultry-like odour | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

157.00 to 159.00 °C. @ 760.00 mm Hg | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ether, Miscible at room temperature (in ethanol) | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.067-1.072 | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/968/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3581-91-7 | |

| Record name | 4,5-Dimethylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3581-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003581917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-DIMETHYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3RP5I088G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

83 - 84 °C | |

| Record name | 4,5-Dimethylthiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,5-Dimethylthiazole?

A1: 4,5-Dimethylthiazole has the molecular formula C5H7NS and a molecular weight of 113.18 g/mol. [, ]

Q2: What spectroscopic data is available for characterizing 4,5-Dimethylthiazole?

A2: Researchers commonly utilize Infrared (IR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and mass spectrometry (MS) to characterize the structure of 4,5-Dimethylthiazole and its derivatives. [, , , ]

Q3: Has the rotational spectrum of 4,5-Dimethylthiazole been studied?

A3: Yes, the molecular jet Fourier-transform microwave spectrum of 4,5-Dimethylthiazole has been recorded, revealing torsional splittings arising from its two methyl groups. These studies also characterized the nitrogen quadrupole hyperfine structures. []

Q4: Is 4,5-Dimethylthiazole used in any biological assays?

A4: A derivative of 4,5-Dimethylthiazole, 3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is a common reagent in cell viability and cytotoxicity assays. [, , , , , , , , , , , ]

Q5: How does the MTT assay work?

A5: The MTT assay relies on the ability of viable cells to reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing researchers to assess cell viability or drug cytotoxicity. [, , , , ]

Q6: Are there any other biological applications of 4,5-Dimethylthiazole derivatives?

A6: Yes, researchers are exploring the use of carborane-based 4,5-Dimethylthiazole derivatives, like [18F]LUZ5-d8, as potential PET ligands for imaging cannabinoid receptor type 2 (CB2R). These compounds have shown high affinity for CB2R in vitro and improved metabolic stability in vivo compared to previous ligands. []

Q7: What is the role of 4,5-Dimethylthiazole-N-oxide-S-oxide in chlormethiazole metabolism?

A7: 4,5-Dimethylthiazole-N-oxide-S-oxide is a novel metabolite of the drug chlormethiazole identified in human urine. Its formation involves the oxidation of both the nitrogen and sulfur heteroatoms in the thiazole ring, a unique metabolic pathway. []

Q8: How does 4,5-Dimethylthiazole contribute to the aroma of cooked squid?

A8: While not naturally present in raw squid, 4,5-Dimethylthiazole forms during cooking and contributes a desirable "green" note to the overall aroma profile. []

Q9: How does 4,5-Dimethylthiazole react with N-bromosuccinimide?

A9: The bromination of 4,5-Dimethylthiazole with N-bromosuccinimide exhibits regioselectivity, with the methyl groups being more reactive than the thiazole ring. This reaction can yield mono-, tri-, and tetrabrominated derivatives depending on the reaction conditions and stoichiometry. []

Q10: Can the thiazole ring in 4,5-Dimethylthiazole be selectively brominated?

A10: Yes, specific conditions using silica gel or perfluoroether solvents promote the selective bromination of the thiazole ring in 4,5-Dimethylthiazole at the 2-position. []

Q11: Have any studies explored the structure-activity relationships (SAR) of 4,5-Dimethylthiazole derivatives?

A11: While specific SAR studies on 4,5-Dimethylthiazole itself are limited in the provided research, modifications of related compounds like curcumin with 4,5-Dimethylthiazole moieties have been investigated for anticancer activity. Researchers observed that incorporating the 4,5-Dimethylthiazole ring enhanced cytotoxicity against HeLa cells, highlighting the potential impact of structural modifications on biological activity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.